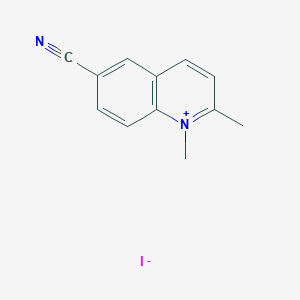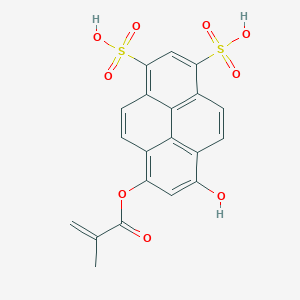
2-Propenoic acid, 2-methyl-, 3-hydroxy-6,8-disulfo-1-pyrenyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propenoic acid, 2-methyl-, 3-hydroxy-6,8-disulfo-1-pyrenyl ester is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a pyrene moiety, which is a polycyclic aromatic hydrocarbon, and functional groups such as hydroxyl, sulfo, and ester groups. The combination of these groups imparts distinct chemical and physical properties to the compound, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, 2-methyl-, 3-hydroxy-6,8-disulfo-1-pyrenyl ester typically involves multi-step organic reactions. One common method includes the esterification of 2-Propenoic acid, 2-methyl- with 3-hydroxy-6,8-disulfo-1-pyrenol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified using techniques like recrystallization or column chromatography to obtain the desired ester.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions, higher yields, and reduced production costs. Additionally, industrial processes may employ advanced purification techniques like high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Propenoic acid, 2-methyl-, 3-hydroxy-6,8-disulfo-1-pyrenyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The sulfo groups can participate in nucleophilic substitution reactions, where they can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Nucleophiles like ammonia (NH₃) or thiols (R-SH) in the presence of a base.
Major Products Formed
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of substituted pyrene derivatives.
Scientific Research Applications
2-Propenoic acid, 2-methyl-, 3-hydroxy-6,8-disulfo-1-pyrenyl ester has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe due to its pyrene moiety, which exhibits strong fluorescence properties.
Biology: Employed in the study of biological membranes and protein interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool.
Industry: Utilized in the production of advanced materials such as polymers and coatings with unique optical properties.
Mechanism of Action
The mechanism of action of 2-Propenoic acid, 2-methyl-, 3-hydroxy-6,8-disulfo-1-pyrenyl ester is largely influenced by its ability to interact with various molecular targets. The pyrene moiety can intercalate into DNA, affecting its structure and function. Additionally, the sulfo groups can form strong ionic interactions with proteins and other biomolecules, altering their activity and stability. These interactions can modulate various biochemical pathways, making the compound useful in both research and therapeutic contexts.
Comparison with Similar Compounds
Similar Compounds
- 2-Propenoic acid, 2-methyl-, 3-hydroxypropyl ester
- 2-Propenoic acid, 3-phenyl-, methyl ester
- 2-Propenoic acid, 2-methyl-, 2-hydroxypropyl ester
Uniqueness
Compared to similar compounds, 2-Propenoic acid, 2-methyl-, 3-hydroxy-6,8-disulfo-1-pyrenyl ester stands out due to its unique combination of functional groups and the presence of the pyrene moiety. This combination imparts distinct fluorescence properties and the ability to form strong interactions with biomolecules, making it particularly valuable in applications requiring high sensitivity and specificity.
Properties
CAS No. |
627870-12-6 |
|---|---|
Molecular Formula |
C20H14O9S2 |
Molecular Weight |
462.5 g/mol |
IUPAC Name |
6-hydroxy-8-(2-methylprop-2-enoyloxy)pyrene-1,3-disulfonic acid |
InChI |
InChI=1S/C20H14O9S2/c1-9(2)20(22)29-15-7-14(21)10-3-5-12-16(30(23,24)25)8-17(31(26,27)28)13-6-4-11(15)18(10)19(12)13/h3-8,21H,1H2,2H3,(H,23,24,25)(H,26,27,28) |
InChI Key |
BGDUFOSNVLHNEZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)OC1=C2C=CC3=C(C=C(C4=C3C2=C(C=C4)C(=C1)O)S(=O)(=O)O)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


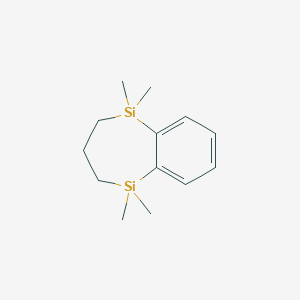
![(4S)-4-(1,4-Dioxaspiro[4.5]decan-2-yl)cyclopent-2-en-1-ol](/img/structure/B14228627.png)
![1,2,3-Trimethoxy-5-[3-(methylsulfanyl)propoxy]benzene](/img/structure/B14228628.png)
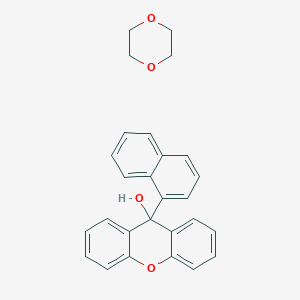
![2,1,3-Benzoxadiazol-4-amine, N-[3-(4-morpholinyl)propyl]-7-nitro-](/img/structure/B14228638.png)
![Glycine, N-[1-(4-methoxyphenyl)-2-[[(4-methylphenyl)methyl]thio]ethyl]-](/img/structure/B14228649.png)
![4-[5-(Furan-2-yl)-1H-1,2,4-triazol-3-yl]-1-octyl-1H-pyrazol-5-amine](/img/structure/B14228654.png)

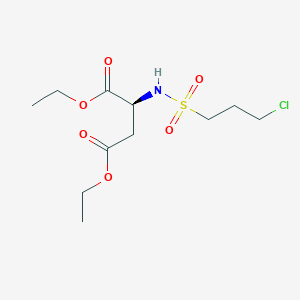
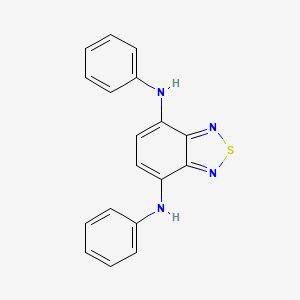
![2-[Cyclohexyl-(4-phenoxybenzoyl)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B14228686.png)

![N-[(3,5-Dimethylphenyl)methyl]-N-methyl-3-phenylprop-2-ynamide](/img/structure/B14228701.png)
